![molecular formula C18H18N4O3 B2744679 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1448036-22-3](/img/structure/B2744679.png)

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

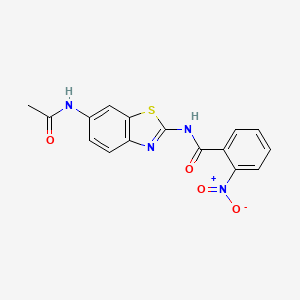

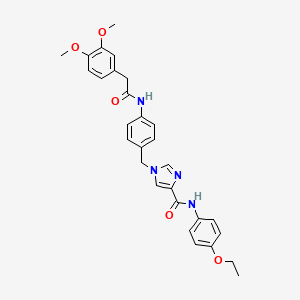

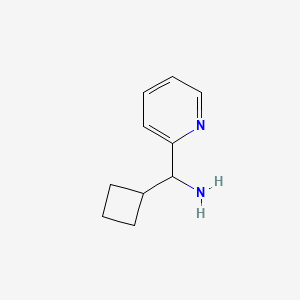

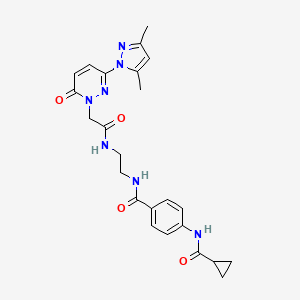

Antimicrobial Activity

The synthesized novel derivatives of this pyrimidine compound have demonstrated promising antimicrobial activity. Researchers investigated their effects against bacteria and fungi. Notably, these compounds exhibited broad-spectrum antimicrobial activity, with zone of inhibition values ranging between 11.3 ± 0.6 and 25.3 ± 0.6 mm. The minimum inhibitory concentration (MIC) values varied depending on the pathogenic organism, ranging from 3.91 to 500 µg/mL. Additionally, the minimum bactericidal/fungicidal concentration (MBC/MFC) was 2× to 4× the MIC value .

In-Vitro Cytotoxicity

The same novel pyrimidine derivatives were evaluated for their in-vitro cytotoxic efficacy against both normal Vero cells and cancerous Caco-2 cells. Concentration-dependent data revealed that these compounds efficiently targeted cancerous cells at low concentrations while sparing normal cells. Notably, four selected compounds (4, 7b, 10, and 12) displayed IC50 values of 286.73 ± 4.54, 138.07 ± 8.21, 332.48 ± 18.75, and 241.18 ± 15.60 µg/mL, respectively, for normal Vero cell lines. For Caco-2 cancerous cell lines, the corresponding IC50 values were 271.55 ± 3.68, 65.94 ± 2.36, 121.16 ± 4.96, and 82.28 ± 4.08 µg/mL .

Potential Antitumor Effects

While not directly studied for antitumor effects, related pyrido[2,3-d]pyrimidine derivatives have shown promise. For instance, a compound inhibited dihydrofolate reductase (DHFR) and exhibited good antitumor effects in a carcinosarcoma rat model . Although this specific compound’s antitumor activity remains to be explored, its structural similarity suggests potential in this area.

CDK Enzyme Inhibition

Another derivative, a thiazolopyrimidine compound, demonstrated excellent anticancer activity against human cancer cell lines. It led to cell death by apoptosis, likely through CDK enzyme inhibition . While not directly related to our compound, this finding highlights the broader potential of pyrimidine-based structures in cancer research.

Propiedades

IUPAC Name |

4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-25-15-4-2-14(3-5-15)22-9-12(6-17(22)23)18(24)21-8-13-7-19-11-20-16(13)10-21/h2-5,7,11-12H,6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVKAFFSORUEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2744601.png)

![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid](/img/structure/B2744602.png)

![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2744604.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)

![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2744613.png)

![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)